Cas no 1219981-15-3 (4-2-(4-Chlorophenoxy)ethylpiperidinehydrochloride)

4-2-(4-Chlorophenoxy)ethylpiperidinehydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride
- 4-[2-(4-Chlorophenoxy)ethyl]piperidinehydrochloride
- 4-(2-(4-Chlorophenoxy)ethyl)piperidine hydrochloride
- 4-2-(4-Chlorophenoxy)ethylpiperidinehydrochloride
-
- インチ: 1S/C13H18ClNO.ClH/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11;/h1-4,11,15H,5-10H2;1H
- InChIKey: VANJXGFSWXLVQS-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)OCCC1CCNCC1.Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 186
- トポロジー分子極性表面積: 21.3
4-2-(4-Chlorophenoxy)ethylpiperidinehydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C036715-250mg |
4-[2-(4-Chlorophenoxy)ethyl]piperidinehydrochloride |
1219981-15-3 | 250mg |
$ 375.00 | 2022-06-06 | ||
TRC | C036715-125mg |
4-[2-(4-Chlorophenoxy)ethyl]piperidinehydrochloride |
1219981-15-3 | 125mg |
$ 230.00 | 2022-06-06 |
4-2-(4-Chlorophenoxy)ethylpiperidinehydrochloride 関連文献
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
4-2-(4-Chlorophenoxy)ethylpiperidinehydrochlorideに関する追加情報
Professional Introduction to 4-2-(4-Chlorophenoxy)ethylpiperidinehydrochloride (CAS No. 1219981-15-3)
4-2-(4-Chlorophenoxy)ethylpiperidinehydrochloride, chemically designated as 4-2-(4-chlorophenoxy)ethylpiperidinehydrochloride, is a compound of significant interest in the field of pharmaceutical chemistry. This compound, identified by its unique CAS number 1219981-15-3, has garnered attention due to its structural and pharmacological properties. The molecular structure incorporates a piperidine ring, a moiety well-known for its role in various bioactive molecules, and a chlorophenoxyethyl side chain, which contributes to its distinct chemical behavior.
The synthesis and characterization of 4-2-(4-chlorophenoxy)ethylpiperidinehydrochloride involve meticulous chemical processes that ensure high purity and yield. The presence of the chloro group on the phenyl ring and the piperidine nitrogen suggests potential interactions with biological targets, making this compound a valuable candidate for further pharmacological investigation. Advanced spectroscopic techniques such as NMR and mass spectrometry have been employed to elucidate its structure, confirming the presence of the intended functional groups.
In recent years, there has been growing interest in exploring the pharmacological potential of piperidine derivatives. The scaffold provided by 4-2-(4-chlorophenoxy)ethylpiperidinehydrochloride has shown promise in various preclinical studies. Specifically, its ability to interact with central nervous system receptors has been a focal point of research. Studies indicate that modifications in the piperidine ring can significantly influence binding affinity and selectivity, making this compound a versatile tool for drug discovery.
One of the most compelling aspects of 4-2-(4-chlorophenoxy)ethylpiperidinehydrochloride is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The chlorophenoxy group provides a reactive site for further functionalization, allowing chemists to tailor the molecule for specific biological activities. This flexibility has been exploited in the development of novel therapeutic entities targeting neurological disorders, where precise molecular interactions are crucial.
The latest research in this domain highlights the compound's role in modulating neurotransmitter systems. Preclinical data suggests that derivatives of 4-2-(4-chlorophenoxy)ethylpiperidinehydrochloride may exhibit properties relevant to treatments for conditions such as depression, anxiety, and cognitive disorders. The piperidine moiety's interaction with serotonin and dopamine receptors has been particularly well-documented, offering a rationale for its exploration in psychiatric drug development.
From a chemical biology perspective, understanding the metabolic pathways and interactions of 4-2-(4-chlorophenoxy)ethylpiperidinehydrochloride is essential for optimizing its therapeutic index. Investigations into its pharmacokinetics have revealed insights into how it is processed within the body, providing critical data for drug formulation and dosing strategies. These studies are complemented by computational modeling efforts that predict binding affinities and potential side effects.
The synthetic methodologies employed in producing 4-2-(4-chlorophenoxy)ethylpiperidinehydrochloride have also seen significant advancements. Modern techniques such as flow chemistry have enabled more efficient and scalable production processes, reducing costs and improving yields. These innovations are crucial for transitioning promising candidates like this one from laboratory research to clinical development.
Collaborative efforts between academic researchers and pharmaceutical companies have accelerated the exploration of 4-2-(4-chlorophenoxy)ethylpiperidinehydrochloride's potential. Preclinical trials are underway to evaluate its efficacy and safety profiles in animal models, providing a foundation for future human studies. The results from these trials will be instrumental in determining whether this compound progresses to clinical testing.
The regulatory landscape also plays a critical role in advancing compounds like 4-2-(4-chlorophenoxy)ethylpiperidinehydrochloride through development pipelines. Compliance with Good Manufacturing Practices (GMP) ensures that all stages of production meet stringent quality standards. Additionally, navigating regulatory pathways requires comprehensive documentation of synthesis, characterization, and safety data, which is essential for gaining approval from health authorities.
In conclusion,CAS number 1219981-15-3 corresponds to a compound with significant pharmaceutical promise,4-2-(4-chlorophenoxy)ethylpiperidinehydrochloride, which features a unique molecular structure poised for further exploration. Its potential applications in treating neurological disorders, combined with advancements in synthetic chemistry and computational modeling, underscore its importance as a research subject. As ongoing studies continue to uncover new insights into its properties, this compound remains at the forefront of pharmaceutical innovation.
1219981-15-3 (4-2-(4-Chlorophenoxy)ethylpiperidinehydrochloride) 関連製品
- 77366-70-2(6-Methoxy-2,3-dihydro-1H-indene-5-carboxylic acid)
- 2229380-87-2(tert-butyl N-2-(5-bromothiophen-3-yl)-1-oxopropan-2-ylcarbamate)
- 2185980-72-5(1,3,4,5-Tetrahydro-5-(1-oxo-2-propen-1-yl)-2H-1,5-benzodiazepin-2-one)
- 926262-59-1(4-ethyl-N-[(furan-2-yl)methyl]cyclohexan-1-amine)
- 2411253-99-9(2-Chloro-1-[2-(5-chlorothiophen-2-yl)morpholin-4-yl]propan-1-one)
- 138887-02-2(1-Naphthalenecarbonitrile, 2-bromo-)
- 860692-52-0(4-Acetamido-2-sulfanylbenzoic acid)
- 2034576-41-3(3-({1-[1-(oxan-4-yl)-5-oxopyrrolidine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile)
- 1334494-17-5(4-amino-2,2-dimethylpentan-3-one)
- 1150114-28-5((2,6-difluoro-3-nitrophenyl)boronic acid)



